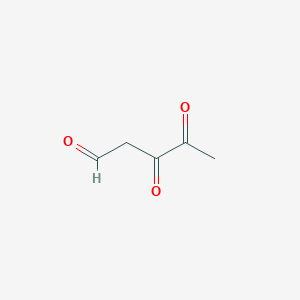
2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . This compound features a cyclopropane ring attached to a naphthalene moiety, which is further substituted with a methoxy group. It is primarily used in research settings and has various applications in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a naphthalene derivative. One common method includes the reaction of 2-methoxynaphthalene with a cyclopropane carboxylic acid derivative under specific conditions . The reaction often employs a catalyst such as a transition metal complex to facilitate the cyclopropanation process.
Industrial Production Methods
. These services often involve optimizing reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-formylnaphthalene derivatives, while reduction of the carboxylic acid group can produce cyclopropyl alcohol derivatives.
科学的研究の応用
2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(6-Methoxynaphthalen-2-yl)propanamide: This compound shares a similar naphthalene structure but differs in the functional groups attached.
2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate: Another structurally related compound with different substituents.
Uniqueness
2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable in specific synthetic and research applications.
特性
分子式 |
C15H14O3 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
2-(2-methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H14O3/c1-18-13-7-6-9-4-2-3-5-10(9)14(13)11-8-12(11)15(16)17/h2-7,11-12H,8H2,1H3,(H,16,17) |
InChIキー |
VENFMEFGUGOOKA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3CC3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)

![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
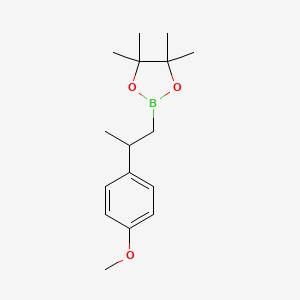
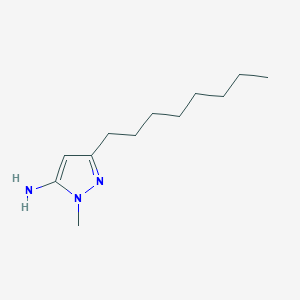
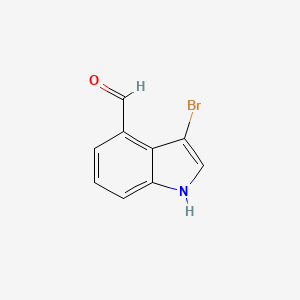

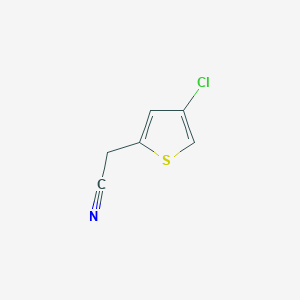

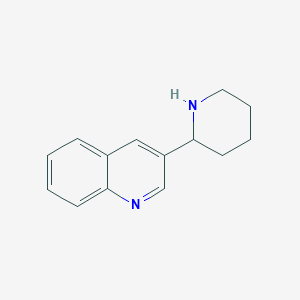
![Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B13531450.png)

